molecular formula C27H44O5 B11826253 Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B11826253
M. Wt: 448.6 g/mol
InChI Key: BUHAUWIUQSEEIL-SDCJZKFISA-N
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Description

Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Cyclopenta[a]phenanthrene Core: This step often involves cyclization reactions using precursors such as polycyclic aromatic hydrocarbons.

    Functional Group Introduction: Functional groups like methoxymethoxy and methyl ester are introduced through reactions such as esterification and etherification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to its biological activity and interactions with biomolecules.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[a]phenanthrene with different functional groups. Examples include:

  • Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
  • Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-ethoxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Uniqueness

The uniqueness of Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H44O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-18,20-23,25H,6-16H2,1-5H3/t17-,18+,20-,21+,22+,23-,25+,26+,27-/m1/s1

InChI Key

BUHAUWIUQSEEIL-SDCJZKFISA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)OCOC)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)OCOC)C

Origin of Product

United States

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